molecular formula C11H13N3S B1610927 [2-(1H-Indol-3-yl)-ethyl]-thiourea CAS No. 312751-53-4

[2-(1H-Indol-3-yl)-ethyl]-thiourea

Cat. No. B1610927
M. Wt: 219.31 g/mol
InChI Key: HRBGONPRSGPFMT-UHFFFAOYSA-N
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Description

“[2-(1H-Indol-3-yl)-ethyl]-thiourea” is a compound with the molecular formula C11H13N3S . It has a molecular weight of 219.31 g/mol . The IUPAC name for this compound is 2-(1H-indol-3-yl)ethylthiourea .


Synthesis Analysis

The synthesis of indole derivatives, including “[2-(1H-Indol-3-yl)-ethyl]-thiourea”, has been explored in drug discovery . A series of 2-(1H-indol-3-yl) ethylthiourea derivatives have been synthesized and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “[2-(1H-Indol-3-yl)-ethyl]-thiourea” includes an indole ring attached to an ethylthiourea group . The compound has a complex structure with a high degree of molecular complexity .


Physical And Chemical Properties Analysis

“[2-(1H-Indol-3-yl)-ethyl]-thiourea” has a density of 1.3±0.1 g/cm³, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a topological polar surface area of 85.9 Ų and a molar refractivity of 67.1±0.3 cm³ .

Scientific Research Applications

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

    • Application Summary : This compound was synthesized by a reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .
    • Methods of Application : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
    • Results or Outcomes : The compound was successfully synthesized and its structure was confirmed by various spectroscopic techniques .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

    • Application Summary : This compound was obtained in high yield in the reaction between tryptamine and naproxen .
    • Methods of Application : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
    • Results or Outcomes : The compound was successfully synthesized and its structure was confirmed by various spectroscopic techniques .

properties

IUPAC Name

2-(1H-indol-3-yl)ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBGONPRSGPFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573460
Record name N-[2-(1H-Indol-3-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-Indol-3-yl)-ethyl]-thiourea

CAS RN

312751-53-4
Record name N-[2-(1H-Indol-3-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S JI, X Huang, R Luo, L Yang… - Journal of Guangzhou …, 2015 - pesquisa.bvsalud.org
Objective To screen the non-nucleoside compounds against HIV-1 reverse transcriptase by molecular modeling and bioactivity assay. Methods Surflex-Dock module of Tripos SYBYL …
Number of citations: 2 pesquisa.bvsalud.org
D Sarkar, A Amin, T Qadir… - The Open …, 2021 - openmedicinalchemistryjournal.com
Indoles constitute a widely occurring functional group in nature and are present in an extensive number of bioactive natural products and medicinally important compounds. As a result, …
SR Chitra, N Ramalakshmi… - … Current Drug Targets …, 2020 - ingentaconnect.com
The newly emerging infectious organisms, the global crisis in antibiotic resistance, and the threat of bioterrorism create an urgent need to discover novel antimicrobial agents. In order to …
Number of citations: 7 www.ingentaconnect.com
Y Liu, Y Qian, C Wang, Y He, C Zhu, G Chen, L Lin… - Metabolites, 2023 - mdpi.com
The effects of fermentation metabolites of G. lucidum under different pineapple leaf residue additions were separated and identified using liquid chromatography coupled with tandem …
Number of citations: 1 www.mdpi.com
冀树伸, 黄新安, 罗荣华, 杨柳萌, 郑永唐, 符林春 - 广州中医药大学学报, 2015 - cqvip.com
[目的]通过分子模拟和活性测试筛选非核苷类抗人类免疫缺陷病毒-1(HIV-1)逆转录酶活性化合物.[方法]采用Tripos SYBYL软件Surflex-Dock分子对接模块,模拟SPECS数据库中22 000个…
Number of citations: 3 www.cqvip.com

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